Product packaging for MOG(35-55)(Cat. No.:CAS No. 163913-87-9)

MOG(35-55)

Cat. No.: B612354
CAS No.: 163913-87-9
M. Wt: 2581.99
Attention: For research use only. Not for human or veterinary use.
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Description

The MOG(35-55) peptide is an immunogenic fragment of myelin oligodendrocyte glycoprotein (MOG), a minor constituent of the central nervous system myelin sheath. This peptide is extensively used in biomedical research as a key autoantigen to induce Experimental Autoimmune Encephalomyelitis (EAE), a widely accepted animal model for studying the neuroinflammatory and autoimmune pathology of Multiple Sclerosis (MS) . In the EAE model, immunization of C57BL/6 mice with MOG(35-55) emulsified in Complete Freund's Adjuvant (CFA), followed by pertussis toxin administration, triggers a strong T-cell and B-cell mediated immune response . This leads to a chronic-progressive disease course characterized by ascending paralysis, neuroinflammation, demyelination, and axonal loss, mirroring key aspects of human MS pathology . Researchers utilize this model to elucidate the mechanisms of autoimmune demyelination and to evaluate the preclinical efficacy of potential immunomodulatory and neuroprotective therapeutics . It is crucial for researchers to note that the sequence of MOG(35-55) differs between species, which can significantly impact experimental outcomes. The murine/rat sequence is MEVGWYRSPFSRVVHLYRNGK , featuring a serine (S) at position 42 . The human sequence is MEVGWYRPPFSRVVHLYRNGK , with a proline (P) at position 42 . This single amino acid polymorphism has been shown to attenuate the peptide's encephalitogenicity and can lead to fundamentally different biophysical and immunological behaviors, including aggregation properties and T-cell recognition . This product is offered with a purity of >95% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

163913-87-9

Molecular Formula

C118H177N35O29S

Molecular Weight

2581.99

Key on ui application

Interest in MOG has centered on its role in demyelinating diseases, particularly multiple sclerosis (MS).

boiling_point

N/A

melting_point

N/A

sequence

Met-Glu-Val-Gly-Trp-Tyr-Arg-Ser-Pro-Phe-Ser-Arg-Val-Val-His-Leu -Tyr-Arg-Asn-Gly-Lys

source

Synthetic

Synonyms

MOG(35-55);  MOG35-55;  MOG 35-55;  Myelin Oligodendrocyte Glycoprotein(35-55);  Myelin Oligodendrocyte Glycoprotein35-55;  Myelin Oligodendrocyte Glycoprotein 35-55

Origin of Product

United States

Overview of Myelin Antigens in Neuroinflammation Research

Myelin, produced by oligodendrocytes in the CNS, is composed of various proteins and lipids. Several myelin proteins have been identified as potential autoantigens capable of triggering an autoimmune response that leads to demyelination and neuronal damage. These include Myelin Basic Protein (MBP), Proteolipid Protein (PLP), and Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG). mdpi.com The immune system's recognition of these self-antigens is a central event in the initiation and perpetuation of neuroinflammation in demyelinating conditions. mdpi.commdpi.com Antigen-presenting cells (APCs), such as dendritic cells and macrophages, play a crucial role in presenting myelin antigens to T cells, thereby initiating the autoimmune cascade. meddocsonline.orgfrontiersin.org

Mog As a Target Antigen in Demyelinating Disorders

Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) is a minor component of CNS myelin, primarily located on the outermost surface of myelin sheaths and oligodendrocyte membranes. tocris.comfrontiersin.orgcreative-biolabs.com While its precise biological function is not fully elucidated, MOG's exposed extracellular domain makes it a potential target for autoimmune reactions against myelin. medlink.compnas.org Research indicates that autoantibodies against MOG are found in a spectrum of acquired human CNS demyelinating diseases, including acute disseminated encephalomyelitis (ADEM), neuromyelitis optica spectrum disorder (NMOSD), and optic neuritis. frontiersin.orgnih.gov In animal models, antibodies against MOG can enhance demyelination and inflammation. frontiersin.orgmedlink.com The critical importance of MOG in autoimmune demyelination is linked to its restricted expression in the CNS, its location at the outermost lamellae, and its encephalitogenicity in multiple species. pnas.org

Historical Context and Prominence of Mog 35 55 in Experimental Autoimmune Encephalomyelitis Eae Research

Solid-Phase Peptide Synthesis Techniques for MOG(35-55)

The synthesis of MOG(35-55) and its analogues is commonly achieved through Solid-Phase Peptide Synthesis (SPPS). A prevalent methodology utilized is the Fmoc/t-Bu strategy. This technique involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The temporary Fmoc (9-fluorenylmethyloxycarbonyl) group is used for N-terminal protection, which is deprotected in each cycle to allow the coupling of the next amino acid. Acid-labile t-Bu (tert-butyl) based groups are typically used for the protection of amino acid side chains. mdpi.comnih.govresearchgate.netnih.gov

Various solid supports can be employed in the SPPS of MOG(35-55). The 2-chlorotrityl chloride resin (CLTR-Cl) is frequently used, particularly for the synthesis of peptides intended to have a C-terminal carboxylic acid. mdpi.comnih.govresearchgate.netnih.gov For peptides requiring a C-terminal carboxamide, TentaGel S RAM resin has been reported as a suitable alternative. nih.gov The choice of resin and specific Fmoc/t-Bu protocols allows for the controlled and sequential assembly of the peptide chain, building the sequence from the C-terminus to the N-terminus.

Analytical Purity Assessment and Validation Strategies

Ensuring the purity and identity of synthesized MOG(35-55) is critical for reliable research outcomes. Analytical techniques are employed to assess the quality of the synthesized peptide. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method used to determine the purity of the final peptide product. mdpi.comnih.govresearchgate.netnih.govmednexus.orgpnas.org RP-HPLC separates peptide molecules based on their hydrophobicity, allowing for the detection and quantification of impurities.

Electrospray Ionization Mass Spectrometry (ESI-MS) is another essential tool for validating the identity of the synthesized MOG(35-55). mdpi.comnih.govresearchgate.netpnas.org ESI-MS provides information about the molecular weight of the peptide, confirming that the correct amino acid sequence has been assembled. Purity levels for MOG(35-55) used in research are often reported to be ≥95% or >90% as determined by HPLC and/or MS analysis. nih.govmednexus.orgpnas.orgrndsystems.comjpt.comsb-peptide.comhellobio.comsigmaaldrich.com

Data on the purity and molecular weight are typically provided in the technical specifications of research-grade MOG(35-55).

Preparation of MOG(35-55) for Immunological Research Applications

MOG(35-55) is widely used to induce EAE in susceptible animal models, particularly in C57BL/6 mice. nih.govnih.govchemicalbook.com The preparation of MOG(35-55) for such immunological research typically involves dissolving the lyophilized peptide and formulating it with adjuvants to enhance its immunogenicity.

A common preparation method involves dissolving the lyophilized MOG(35-55) in a suitable solvent, such as saline or sterile water. nih.govnih.govgenscript.com Stock solutions can be prepared at concentrations like 2 mg/ml and stored frozen at -20°C. nih.govgenscript.com For immunization, the peptide solution is often diluted to a working concentration, such as 1 mg/ml. nih.gov

To induce a robust immune response and subsequent EAE, the MOG(35-55) solution is typically emulsified with Complete Freund's Adjuvant (CFA). nih.govnih.govchemicalbook.complos.org CFA contains heat-killed Mycobacterium tuberculosis, which serves as a potent immunostimulant. The emulsification process, often performed by passing the mixture between two syringes connected by a valve, is critical for creating a stable emulsion that facilitates the slow release of the antigen and promotes a strong cellular immune response. nih.gov

In addition to the MOG(35-55)/CFA emulsion, Pertussis toxin (PTx) is commonly administered as a supplementary adjuvant. nih.govnih.govplos.org PTx is typically injected intravenously or intraperitoneally at the time of immunization and sometimes again a couple of days later. nih.govnih.govplos.org This combination of MOG(35-55), CFA, and PTx is a standard protocol for inducing EAE, allowing researchers to study the mechanisms of neuroinflammation and evaluate potential therapeutic interventions for MS. nih.gov

The solubility of MOG(35-55) is reported to be at least 0.50 mg/ml in water and it is recommended to reconstitute lyophilized MOG in sterile 18 MΩ-cm H₂O at not less than 100 µg/ml for stock solutions. rndsystems.comhellobio.comgenscript.com

PropertyValueSource
Molecular Weight2581.97 - 2581.98 g/mol rndsystems.comsb-peptide.comhellobio.comgenscript.com
FormulaC₁₁₈H₁₇₇N₃₅O₂₉S rndsystems.comsb-peptide.comhellobio.com
SequenceMEVGWYRSPFSRVVHLYRNGK rndsystems.comjpt.comsb-peptide.com
Purity (HPLC/MS)≥95% or >90% nih.govmednexus.orgpnas.orgrndsystems.comjpt.comsb-peptide.comhellobio.comsigmaaldrich.com
Solubility (Water)Soluble to 0.50 mg/ml; ≥100 µg/ml recommended for reconstitution rndsystems.comhellobio.comgenscript.com
Storage-20°C (Lyophilized) rndsystems.comhellobio.comnih.govgenscript.com

Major Histocompatibility Complex (MHC) Binding and Presentation

The presentation of peptide antigens by MHC molecules to T cells is a critical step in initiating an immune response. MOG(35-55) interacts with MHC molecules on antigen-presenting cells (APCs), leading to T-cell activation.

MHC Class I Interactions

While MOG(35-55) is primarily recognized as a CD4+ T-cell epitope presented by MHC Class II molecules, there is evidence suggesting interactions with MHC Class I molecules as well. Studies in C57BL/6 mice have shown that MOG(35-55) can activate CD8+ encephalitogenic T cells. oup.com These CD8+ T cells recognize complexes of truncated MOG(35-55) peptides, such as MOG(40-54) and MOG(44-54), with dimeric MHC Class I (H-2Db) molecules. oup.com The binding activity of truncated peptides like MOG(40-54) and MOG(44-54) to recombinant H-2Db protein can be stronger and more frequent compared to the full-length MOG(35-55) peptide, suggesting that Lys55 might negatively influence this interaction. oup.com

MHC Class II Interactions (e.g., I-Ab in C57BL/6 mice)

MOG(35-55) is a dominant MHC Class II-restricted epitope, and its pathogenic effects in EAE are largely mediated by CD4+ T helper cells. immunologyresearchjournal.com In C57BL/6 mice (H-2b haplotype), MOG(35-55) binds to MHC Class II molecules, specifically I-Ab. medchemexpress.comaai.orgmblbio.comaai.org This interaction is crucial for the activation of encephalitogenic T cells. ucsf.edu While immunization with MOG(35-55) peptide directly leads to peripheral activation of encephalitogenic T cells by binding to MHC Class II on lymphoid APCs without requiring internalization and processing, immunization with full-length MOG protein does require processing by APCs for presentation of the 35-55 epitope. ucsf.eduneurology.org Studies using cyclic MOG(35-55) peptides have shown milder interactions with mouse and human MHC Class II alleles (H2-I-Ab and HLA-DR2) compared to linear peptides, which may contribute to their reduced encephalitogenic activity. nih.gov

Allelic Specificity of MOG(35-55) Presentation

The presentation of MOG(35-55) is influenced by the MHC haplotype. In C57BL/6 mice, the H-2b haplotype is permissive for the recognition of MOG(35-55) as a major encephalitogenic T-cell epitope. nih.govneurology.org While MOG(35-55) is the widely recognized encephalitogenic T-cell epitope in C57BL/6 mice (H-2b), other mouse strains with different H-2 haplotypes may recognize different encephalitogenic determinants of MOG. nih.gov For instance, human MOG(35-55) is immunogenic and binds to H-2b Class II MHC in C57BL/6 mice, but it is only partially cross-reactive with mouse MOG(35-55) and is less encephalitogenic. medchemexpress.comaai.org This difference is attributed to a proline for serine substitution at position 42 between human and rat/mouse MOG(35-55). mdpi.commedchemexpress.com

T-Cell Epitope Mapping and Specificity

T-cell epitope mapping studies aim to identify the specific amino acid sequences within an antigen that are recognized by T cells. For MOG(35-55), this has revealed key regions responsible for T-cell activation and encephalitogenicity.

Identification of Immunodominant Epitopes (e.g., in C57BL/6 mice)

In C57BL/6 mice, the immunodominant T-cell epitope within the extracellular domain of MOG is contained within the MOG(35-55) peptide. nih.govaai.orgfrontiersin.org Within this 21-amino acid sequence, the core T-cell epitope has been described as MOG(40-48). frontiersin.org However, studies have also identified other regions within MOG that contain immunodominant T-cell epitopes in C57BL/6 mice, including regions in the transmembrane and cytoplasmic domains, such as MOG(119-132). nih.govneurology.org After immunization with full-length MOG, a significantly higher frequency of MOG-reactive T cells responded to MOG(119-132) than to MOG(35-55), indicating that MOG(119-132) can be an immunodominant encephalitogenic epitope in this context. nih.govneurology.org Despite this, MOG(35-55) remains a widely used encephalitogenic myelin antigen for EAE investigations in C57BL/6 mice. nih.gov

Sub-Epitope Characterization and Fine Specificity

Further characterization of the MOG(35-55) epitope has involved the study of shorter or modified peptide sequences to understand the minimal requirements for T-cell activation and encephalitogenicity. For CD8+ T cells, the 11-mer peptide MOG(44-54) (FSRVVHLYRNG) represents a core binding epitope for MOG-specific CD8+ T cells. oup.com Truncated peptides like MOG(40-54) and MOG(44-54) can bind strongly to recombinant H-2Db protein and this complex binds MOG-specific CD8+ T cells. oup.com However, the ability of these truncated peptides to induce encephalomyelitis does not always correlate directly with their binding activity to H-2Db. oup.com Deletion of a single amino acid from either the N- or C-terminus of MOG(44-54) dramatically reduced binding to H-2Db and abolished the induction of paralysis and CNS inflammation. oup.com

The fine specificity of T-cell responses to MOG(35-55) can be variable and can impact the effectiveness of altered peptide ligands (APLs). aai.org Studies have also shown that MOG(35-55)-specific T cells can cross-react with other self-antigens, such as neurofilament medium protein epitope 15-35 (NF-M 15-35), which may contribute to CNS damage. researchgate.net This cross-reactivity is not a continuum but is associated with a unique TCR signature. researchgate.net

Data Tables

Based on the search results, here is a summary of some findings related to MOG(35-55) and different MOG peptides in C57BL/6 mice:

ImmunogenMouse StrainMHC HaplotypeEncephalitogenicity in EAEImmunodominant T-cell Epitope (in C57BL/6)Key CharacteristicsSource(s)
Rat MOG(35-55)C57BL/6H-2bHighMOG(35-55)Widely used to induce chronic EAE. mdpi.comnih.gov mdpi.comnih.gov
Human MOG(35-55)C57BL/6H-2bWeakMOG(35-55)Immunogenic, binds H-2b, partially cross-reactive with mouse MOG(35-55). medchemexpress.comaai.org medchemexpress.comaai.org
Mouse MOG(35-55)C57BL/6H-2bHighMOG(35-55)Induces strong T and B cell responses. rndsystems.com rndsystems.com
Mouse MOG(119-132)C57BL/6H-2bPotentMOG(119-132)Can be immunodominant after immunization with full-length MOG. nih.govneurology.org nih.govneurology.org
Mouse MOG(40-54)C57BL/6H-2bRetained capabilityCore epitope for CD8+ T cellsBinds strongly to H-2Db. oup.com oup.com
Mouse MOG(44-54)C57BL/6H-2bPartial paralysis inductionCore epitope for CD8+ T cellsBinds strongly to H-2Db. oup.com oup.com
Cyclic MOG(35-55)C57BL/6H-2bMild transient acute phaseNot explicitly definedMilder interaction with MHC Class II. nih.gov nih.gov
Peptide SequenceLengthMHC Class I Binding (H-2Db)Encephalitogenicity in C57BL/6 miceSource(s)
MOG(35-55)21DetectedHigh oup.comrndsystems.com
MOG(40-54)15Stronger/More frequentFull capability oup.com
MOG(44-54)11Stronger/More frequentPartial oup.com
MOG(43-54) or MOG(44-53)12/10Dramatically reducedAbolished oup.com

T-Cell Receptor (TCR) Recognition of MOG(35-55)-MHC Complexes

TCR recognition of peptide-MHC complexes is fundamental to T cell activation. For MOG(35-55), this interaction involves the binding of the TCR on the T cell surface to the MOG(35-55) peptide presented within the groove of an MHC class II molecule, specifically I-Ab in the well-studied C57BL/6 mouse model. aai.orgaai.orgnih.gov This interaction is highly specific and dictates the subsequent T cell response, including proliferation and cytokine production. researchgate.net Studies have shown that MOG(35-55)-specific T cells can exhibit diverse TCR usage. nih.gov

Structural Basis of TCR-MHC-MOG(35-55) Interactions

Understanding the structural basis of how TCRs recognize the MOG(35-55)-MHC complex provides insights into the molecular details of this interaction. Crystal structure analysis of a TCR (e.g., clone 3A6) in complex with the MOG(35-55) peptide bound to the I-Ab MHC class II molecule has been performed. aai.org These studies reveal how the MOG(35-55) peptide sits (B43327) within the binding groove of the I-Ab molecule and how the TCR docks onto this complex. aai.org

The MOG(35-55) peptide adopts a specific conformation within the MHC groove, with certain residues acting as anchors interacting with pockets in the MHC molecule. cardiff.ac.uk For instance, in the context of HLA-DR2, residues like Tyr40, Pro43, Ser45, and Val48 of human MOG(35-55) may occupy specific pockets (P1, P4, P6, and P9, respectively). cardiff.ac.uk The interaction between the TCR and the peptide-MHC complex involves contact points from the complementarity-determining regions (CDRs) of the TCR, particularly CDR3 loops, which typically interact with the central residues of the peptide and parts of the MHC molecule. aai.orgaai.org Molecular dynamics simulations have also been used to study the interactions within the trimolecular complex (TCR-MOG(35-55)-HLA DR2), highlighting key peptide residues like Arg41 and Arg46 as potential TCR anchors and Tyr40 interacting with HLA. cardiff.ac.uk The orientation of the peptide within the MHC can influence interactions with both the TCR and the MHC receptor. cardiff.ac.uk

Subtle changes in the TCR structure, such as single amino acid substitutions in the CDR3 regions, can alter the TCR's recognition of the MOG(35-55)-MHC complex, affecting its sensitivity and potentially generating new self-reactivity. aai.org

TCR Repertoire Analysis in MOG(35-55)-Specific Responses

Analysis of the TCR repertoire in MOG(35-55)-specific T cell responses reveals the diversity and characteristics of the T cell clones involved in recognizing this epitope. Studies in mouse models of EAE have shown that MOG(35-55)-specific T cells, particularly CD4+ T cells, utilize a diverse range of TCR Vβ and Vα gene segments. nih.govneurology.org

In C57BL/6 mice, TCRs specific for MOG(35-55) presented by I-Ab often show a bias towards the usage of certain TCR Vβ chains, with TRBV13-2 (analogously referred to as TCR Vβ8.2) being frequently observed. aai.orgresearchgate.netnih.gov This Vβ chain is found at high frequency on CNS-infiltrating CD4+ T cells during MOG(35-55)-induced EAE. researchgate.net Analysis of TCR repertoires has identified both public (shared among individuals) and private (unique to an individual) clonotypes in the MOG-specific T cell response. aai.orgresearchgate.netnih.gov

Public rearrangements, such as Vα9-Jα23, Vα9-Jα31, and Vβ8.2-Jβ2.1, have been identified as common in MOG(35-55)-specific T lymphocytes in C57BL/6 mice. aai.org These public clonotypes can be found in both lymph nodes and the central nervous system during EAE. aai.org The presence and preferential use of public TCRs have been noted in the autoimmune response during MOG-induced EAE. nih.gov

Further analysis of the repertoire can involve examining the CDR3 sequences, which are highly variable and play a crucial role in peptide recognition. A public Vβ8.2-Jβ2.1 rearrangement resulting in a GETGGNYAEQ CDR3 motif has been detected at a notable frequency in CNS-infiltrating CD4+ T cells during MOG(35-55)-induced EAE. researchgate.net

The analysis of TCR repertoires in MOG(35-55)-specific T cells provides valuable data on the characteristics of the autoreactive T cell population. While a comprehensive data table covering all repertoire analyses from the sources is not feasible based on the provided text snippets, the key findings regarding V gene usage and public clonotypes are summarized below:

TCR ChainCommon V Gene Usage (Mouse H-2b)Notable Public Rearrangements/MotifsReferences
TCR βTRBV13-2 (Vβ8.2)Vβ8.2-Jβ2.1 (GETGGNYAEQ CDR3 motif) aai.orgresearchgate.netnih.gov
TCR αVα9Vα9-Jα23, Vα9-Jα31 aai.org

This repertoire analysis indicates that while there is diversity, certain TCRs are preferentially utilized in the response to MOG(35-55), highlighting potential targets for therapeutic intervention aimed at modulating autoreactive T cell responses. nih.govnih.gov

Mog 35 55 Induced Experimental Autoimmune Encephalomyelitis Eae Models

Methodological Approaches for EAE Induction with MOG(35-55)

The induction of EAE using MOG(35-55) typically involves active immunization protocols in susceptible rodent strains. nih.govwikipedia.org Given that the immunogenic potential of MOG(35-55) peptide alone is often insufficient to reliably induce disease, its administration is consistently combined with potent adjuvant systems. nih.govplos.org

Rodent Models (e.g., C57BL/6 Mice)

C57BL/6 mice represent the most commonly used rodent strain for MOG(35-55)-induced EAE. nih.govtocris.complos.orgsigmaaldrich.comjpt.comwikipedia.orgfishersci.ptchemicalbook.com This strain is particularly responsive to immunization with the MOG(35-55) epitope, making it a reliable and reproducible model for investigating autoimmune neuroinflammation. nih.gov The widespread availability of transgenic and knockout C57BL/6 mice further enhances their utility for studying the effects of specific genes or therapeutic interventions in the context of autoimmune CNS disease. nih.govplos.org While rat models, such as Lewis rats, have also been used with MOG(35-55), mice, especially the C57BL/6 strain, are currently the predominant model organism in EAE research. nih.govplos.orguni.lu

Adjuvant Systems in MOG(35-55)-EAE Induction (e.g., Complete Freund's Adjuvant, Pertussis Toxin)

The induction of EAE with MOG(35-55) in susceptible rodents necessitates the use of strong adjuvants to enhance the immune response. The standard adjuvant system involves the use of Complete Freund's Adjuvant (CFA) and Pertussis Toxin (PTX). nih.govtocris.complos.orgjpt.comwikipedia.orgfishersci.ptciteab.com

MOG(35-55) peptide is typically suspended in CFA prior to immunization. nih.govplos.orgciteab.com CFA acts as an immunopotentiator, hypothesized to prolong the presence of the antigen and facilitate its transport to the lymphatic system, thereby enhancing the initiation of the autoimmune response. plos.orgciteab.com CFA is composed of inactivated and dried mycobacteria, which contribute to its potent adjuvant activity. citeab.com

Pertussis Toxin is administered separately, usually on the day of immunization and again two days later. nih.govtocris.complos.orgfishersci.pt PTX is thought to enhance EAE development by modulating the blood-brain barrier and influencing immunological responsiveness, thereby facilitating the entry of autoimmune T cells into the CNS. tocris.complos.orgfishersci.pt

Parameters for EAE Development Assessment (Immunological and Histopathological Aspects)

Assessment of EAE development and severity in MOG(35-55)-induced models involves monitoring both clinical signs and underlying immunological and histopathological changes. nih.govciteab.com

Clinical evaluation is typically performed daily using a standardized scoring system to assess the degree of ascending flaccid paralysis and other neurological symptoms. nih.gov The onset of clinical symptoms in C57BL/6 mice immunized with MOG(35-55) typically occurs within 9-14 days. nih.govtocris.com

Immunological assessment involves analyzing the cellular and humoral immune responses directed against MOG. This can include evaluating cytokine production profiles (e.g., Th1, Th17 cytokines) and assessing the presence and activity of different immune cell subsets in peripheral lymphoid organs and the CNS.

Histopathological analysis is crucial for evaluating the extent of CNS inflammation, demyelination, and axonal damage, which are hallmarks of EAE and MS. plos.orgsigmaaldrich.com This involves examining tissue sections from the brain and spinal cord using various staining techniques. Parameters assessed include the presence and density of inflammatory cell infiltrates (such as T cells, B cells, macrophages, and microglia), the degree of myelin loss (demyelination), and evidence of axonal injury or degeneration. plos.orgsigmaaldrich.com Histological evaluation of the optic nerve can also be performed, revealing inflammation and cellular infiltration leading to demyelination.

Cellular Immunopathogenesis in MOG(35-55)-EAE

The pathogenesis of MOG(35-55)-induced EAE is primarily driven by an autoimmune response targeting myelin components in the CNS. nih.govplos.org This process involves the activation and migration of various immune cell populations into the CNS, leading to inflammation and tissue damage. plos.orgsigmaaldrich.comchemicalbook.com

Role of T Lymphocyte Subsets (Th1, Th17, Th2, Treg)

CD4+ T lymphocytes are considered central mediators of MOG(35-55)-induced EAE. nih.govtocris.complos.orgsigmaaldrich.comchemicalbook.com Following immunization, MOG-specific CD4+ T cells are activated and differentiate into distinct helper T cell subsets, notably Th1 and Th17 cells, which are recognized for their encephalitogenic potential.

Th1 cells, characterized by the production of interferon-gamma (IFN-γ), and Th17 cells, which produce interleukin-17 (IL-17), are both capable of inducing EAE upon adoptive transfer into naive mice. While both subsets contribute to disease, they may induce different pathological phenotypes. Some studies indicate that IFN-γ and IL-17 double-producing T cells are key effector cells in MOG(35-55)-induced EAE.

Regulatory T cells (Treg), identified by the expression of Foxp3, play a crucial role in maintaining self-tolerance and can inhibit the activity of effector T cells. In the context of MOG(35-55)-induced EAE, Treg cells are detected in the CNS and their dynamics are being investigated for their role in regulating the autoimmune response and potentially contributing to remission. The balance between pathogenic Th1/Th17 cells and regulatory Treg cells is considered important in determining disease outcome.

Th2 cells, typically associated with humoral immunity and production of cytokines like IL-4 and IL-10, are generally considered less pathogenic or non-encephalitogenic in MOG(35-55)-induced EAE compared to Th1 and Th17 cells.

Contributions of B Lymphocytes and Autoantibody Production in Animal Models

The role of B lymphocytes and the production of autoantibodies in MOG(35-55)-induced EAE in C57BL/6 mice is less prominent compared to the central role of T cells, and their contribution can be complex and context-dependent. nih.gov

In the MOG(35-55) peptide model, B cells are often considered dispensable for disease induction. Some research even suggests that B cell depletion prior to disease induction with MOG(35-55) peptide can exacerbate the disease, potentially indicating a regulatory role for B cells during the priming phase. Studies have shown minimal or almost no B cell infiltration in the spinal cord at early stages of MOG(35-55)-induced EAE.

Myeloid Cell Activation and Recruitment (Macrophages, Microglia, Dendritic Cells)

Myeloid cells, including macrophages, microglia, and dendritic cells (DCs), play crucial roles in the pathogenesis of MOG(35-55)-induced EAE. Microglia are the resident macrophages of the CNS, while macrophages and DCs infiltrate from the periphery. figshare.comkaist.ac.kr

Activation of microglia and recruitment of macrophages are prominent features of MOG(35-55)-induced EAE, contributing to inflammation and demyelination in the CNS. figshare.comciteab.com Studies have shown increased levels of the macrophage/microglial marker Iba-1 in the brains of mice with EAE, indicating enhanced myeloid cell reactivity. figshare.com These activated myeloid cells, particularly microglia and infiltrating macrophages, are significant sources of pro-inflammatory mediators, including TNF-α, in the CNS during the disease course. guidetoimmunopharmacology.org The early presence of chemokines like monocyte chemotactic protein 1 (MCP-1/CCL2) in the CNS provides a mechanism for the recruitment of macrophages. guidetoimmunopharmacology.orgresearchgate.net

Dendritic cells are involved in initiating the immune response by presenting myelin antigens to T cells. researchgate.net In MOG(35-55)-induced EAE, activated microglia/macrophages and DCs are considered the predominant potential antigen-presenting cells (APCs) in CNS lesions. kaist.ac.kr Modulation of myeloid cell responses, such as inducing IL-10-producing myeloid cells, has been shown to suppress EAE development. nih.govguidetopharmacology.org

Astrocyte and Oligodendrocyte Responses

Astrocytes and oligodendrocytes, key glial cells in the CNS, exhibit significant responses during MOG(35-55)-induced EAE. Astrocytes become activated, a state often referred to as astroglial reactivity, which is observed in both MS and EAE. google.com Astrocyte activation is characterized by increased expression of glial fibrillary acidic protein (GFAP). figshare.comciteab.com

Astrocytes can exert both inhibitory and promotional effects on MOG(35-55)-specific lymphocyte responses. nih.gov In the initial phases of EAE, astrocytes may inhibit lymphocyte function, potentially by secreting IL-27. nih.gov However, in the presence of higher levels of IFN-γ in the spinal cord, astrocytes can be converted into antigen-presenting cells, which may promote the progression of pathological damage. nih.gov

Oligodendrocytes are the myelin-producing cells in the CNS, and their damage and loss, leading to demyelination, are hallmarks of MOG(35-55)-induced EAE. wikipedia.orgnih.gov Demyelination is a critical pathological feature contributing to neurological deficits in this model. wikipedia.orgnih.gov Studies evaluating myelin-related proteins like CNPase and MBP have shown decreased expression levels in mice with MOG(35-55)-induced EAE, indicative of demyelination. citeab.com Conversely, preserving axons within lesions and inducing the expression of genes associated with myelin recovery (e.g., Mbp) are observed in conditions that ameliorate EAE. nih.gov

Molecular Mechanisms of Inflammation and Demyelination in MOG(35-55)-EAE

The inflammation and demyelination observed in MOG(35-55)-induced EAE are driven by a complex interplay of molecular mechanisms involving various cytokines, chemokines, enzymes, and other factors. wikipedia.orgguidetopharmacology.orgguidetopharmacology.orgguidetopharmacology.org

Cytokine and Chemokine Profiles (e.g., IFN-γ, IL-17, IL-10, TGF-β1)

A key aspect of the inflammatory response in MOG(35-55)-induced EAE is the production of a diverse array of cytokines and chemokines. The immune response is largely mediated by CD4+ T helper (Th) cells, particularly Th1 and Th17 cells. wikipedia.orgguidetoimmunopharmacology.orgguidetopharmacology.orgwikipedia.orgsemanticscholar.org

Pro-inflammatory cytokines such as IFN-γ, TNF-α, IL-1β, and IL-6 are significantly increased during MOG(35-55)-induced EAE. citeab.comguidetoimmunopharmacology.orgnih.gov IFN-γ and IL-17 are considered key effector cytokines in this model, with IFN-γ and IL-17 double-producing T cells identified as main effector cells. nih.gov Th1 cells, which produce IFN-γ and TNF-α, are particularly apparent in the CNS during EAE. guidetoimmunopharmacology.org IL-17, mainly secreted by Th17 cells, is significantly increased in EAE models and contributes to the pathogenesis. guidetopharmacology.orgwikipedia.orgciteab.com

Anti-inflammatory cytokines also play a regulatory role. IL-10 is critical in regulating autoimmune encephalomyelitis, and increased IL-10 production is associated with reduced disease severity. researchgate.netnih.govnih.gov TGF-β1 is another cytokine involved, and its levels can be affected during the disease course. nih.govciteab.com

Chemokines are essential for the recruitment of immune cells into the CNS. MCP-1 (CCL2), RANTES (CCL5), and IFN-inducible protein 10 (IP-10/CXCL10) mRNA have been detected in the CNS during MOG(35-55)-induced EAE, facilitating the infiltration of macrophages and other immune cells. guidetoimmunopharmacology.orgresearchgate.net

Here is a summary of some key cytokines and chemokines involved:

Cytokine/Chemokine Primary Cell Source (in EAE) Role in MOG(35-55)-EAE
IFN-γ Th1 cells, T cells Pro-inflammatory, contributes to pathogenesis. guidetoimmunopharmacology.orgnih.gov
IL-17 Th17 cells, T cells Pro-inflammatory, essential for pathogenesis. guidetopharmacology.orgwikipedia.orgnih.govciteab.com
IL-10 Myeloid cells, T cells Anti-inflammatory, suppresses EAE severity. researchgate.netnih.govguidetopharmacology.orgnih.govnih.gov
TGF-β1 Astrocytes, Immune cells Involved in immune regulation. nih.govciteab.com
TNF-α Th1 cells, Microglia, Macrophages Pro-inflammatory. guidetoimmunopharmacology.org
IL-1β Inflammatory cells Increased in EAE. citeab.com
IL-6 Inflammatory cells Increased in EAE. citeab.com
MCP-1 (CCL2) CNS cells, Immune cells Recruits macrophages/monocytes. guidetoimmunopharmacology.orgresearchgate.net
RANTES (CCL5) CNS cells, Immune cells Involved in immune cell recruitment. guidetoimmunopharmacology.org
IP-10 (CXCL10) CNS cells, Immune cells Involved in immune cell recruitment. guidetoimmunopharmacology.org

Matrix Metalloproteinases and Blood-Brain Barrier Disruption

Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, are enzymes that degrade components of the extracellular matrix and are implicated in the disruption of the blood-brain barrier (BBB) in MOG(35-55)-induced EAE. wikipedia.orgguidetopharmacology.orgguidetoimmunopharmacology.orgresearchgate.net BBB disruption is an early and critical step in EAE development, allowing peripheral immune cells to infiltrate the CNS. springermedizin.deresearchgate.net

Increased expression and activity of MMP-9 have been observed in the brain and cerebrospinal fluid (CSF) of EAE mice, correlating with increased BBB permeability. guidetoimmunopharmacology.orgresearchgate.net MMP-9 is considered particularly important in promoting BBB disruption among the various MMPs associated with CNS inflammation. researchgate.net Inhibition of MMP-9 has been shown to reduce BBB injury and ameliorate clinical symptoms in EAE. guidetoimmunopharmacology.orgresearchgate.net While MMP-2 is also a matrix metalloproteinase, studies have shown differential effects of interventions on MMP-9 versus MMP-2 expression and activity in EAE. guidetoimmunopharmacology.org MMP-7 has also been shown to facilitate immune access to the CNS in EAE. canada.ca

The disruption of the BBB allows the infiltration of immune cells, including lymphocytes and myeloid cells, into the CNS parenchyma, contributing to the inflammatory cascade and subsequent demyelination. figshare.comguidetopharmacology.orgresearchgate.net

Complement System Activation

The complement system, a part of the innate immune system, can be activated during autoimmune responses and contribute to tissue damage. While MOG(35-55)-induced EAE is primarily considered a T cell-mediated disease, some aspects might involve complement activation, particularly in the context of autoantibody responses that can occur. Studies investigating the role of complement in EAE models, including those induced by MOG, suggest that complement activation can contribute to demyelination, especially when autoantibodies are present. frontiersin.org For instance, autoantibody-mediated demyelination has been shown to depend on complement activation. frontiersin.org

Histopathological Analysis of MOG(35-55)-EAE Lesions

Histological examination of tissue sections from animals with MOG(35-55)-induced EAE is crucial for understanding the underlying pathology. This analysis typically involves staining techniques such as Hematoxylin and Eosin (H&E) for cellular infiltration and Luxol Fast Blue (LFB) for myelin integrity. oncotarget.comhookelabs.comimmunologyresearchjournal.com These methods allow for the visualization and assessment of inflammatory foci, demyelination, and axonal damage within the CNS. oncotarget.comhookelabs.comimmunologyresearchjournal.combiospective.com The histopathological features observed in MOG(35-55)-EAE, including inflammation, demyelination, and axonal damage, are considered hallmarks that closely resemble the pathology seen in MS. nih.govfrontiersin.orgresearchgate.net

Perivascular Cuffing and Infiltrating Immune Cells

A prominent histopathological feature of MOG(35-55)-induced EAE is the presence of perivascular cuffing, which involves the accumulation of immune cells around blood vessels in the CNS. hookelabs.comresearchgate.netnih.govaai.org These inflammatory infiltrates are a hallmark of the disease and contribute to the disruption of the blood-brain barrier. researchgate.net The infiltrating immune cell population in MOG(35-55)-EAE is primarily composed of mononuclear cells, including T lymphocytes and macrophages. creative-biolabs.comoncotarget.combiospective.comaai.org Specifically, CD4+ T cells are considered major players in the induction and progression of this model, although CD8+ T cells and macrophages also contribute to the inflammatory response. creative-biolabs.comimmunologyresearchjournal.comnih.govaai.orgaai.orgnih.gov Studies have shown that the extent of mononuclear cell infiltration is reduced in certain genetically modified mice resistant to MOG(35-55)-induced EAE. oncotarget.comaai.org

Demyelination Patterns and Axonal Integrity

Demyelination, the loss of the myelin sheath surrounding axons, is a critical pathological event in MOG(35-55)-induced EAE. creative-biolabs.comoncotarget.comhookelabs.combiospective.com Myelin-specific staining, such as with Luxol Fast Blue, is used to visualize and quantify the extent of demyelination in tissue sections. oncotarget.comhookelabs.comnih.gov The demyelination in this model can manifest as multifocal, confluent areas, particularly in the white matter of the spinal cord. creative-biolabs.com While demyelination has traditionally been considered a primary cause of axonal damage, recent evidence suggests that axonal degeneration can also precede demyelination in EAE. oup.com Axonal integrity is assessed using various markers and techniques, including immunohistochemistry for neurofilaments and amyloid precursor protein (APP). biospective.com Extensive axonal deformation and loss are observed in areas of demyelination in MOG(35-55)-EAE mice. biospective.com The loss of retinal ganglion cells (RGCs), which are neurons in the retina whose axons form the optic nerve, is also observed and is proportional to the severity of inflammation. nih.gov

Regional Specificity of Pathological Changes (e.g., Optic Nerve)

While lesions in MOG(35-55)-induced EAE are frequently observed in the spinal cord, pathological changes also occur in various brain regions, including the cerebellum, hindbrain white matter, cerebral cortex, hippocampus, thalamus, striatum, and optic nerve. creative-biolabs.comfrontiersin.orgresearchgate.netresearchgate.net The optic nerve is a particularly relevant site of pathology in MOG(35-55)-EAE, mimicking optic neuritis, a common manifestation of MS. researchgate.netnih.gov Histological evaluation of the optic nerve in this model shows inflammatory cell infiltration and subsequent demyelination and axonal degeneration. nih.gov Demyelination in the optic nerve often occurs in short segments and can be bilateral. nih.gov The MOG(35-55)-induced EAE model of optic neuritis shares similarities in pathophysiology and spinal cord demyelination patterns with Myelin Oligodendrocyte Glycoprotein (B1211001) Antibody-Associated Disease (MOGAD) and Neuromyelitis Optica Spectrum Disorder (NMOSD), although the inflammatory infiltrate composition can differ (e.g., lack of significant B-cell infiltration compared to MS and MOGAD). nih.gov

Regulation of Mog 35 55 Specific Immune Responses in Experimental Settings

Immune Tolerization Strategies Targeting MOG(35-55)

Immune tolerization strategies aim to suppress the immune response to MOG(35-55), thereby preventing or ameliorating experimental autoimmune encephalomyelitis. Several methods have been investigated in experimental models.

Oral Tolerization

Oral administration of MOG(35-55) has been explored as a method to induce immune tolerance. Studies in mice have shown that oral administration of MOG(35-55) can attenuate EAE development. plos.orgnih.govmdpi.comaai.orgnih.gov This approach can lead to a reduction in clinical scores, weight loss, and central nervous system (CNS) inflammation and demyelination. mdpi.comnih.gov The protective effect of oral MOG(35-55) administration has been associated with the modulation of T cell proliferation and a decrease in pro-inflammatory cytokines such as TNF-α, IFN-γ, and IL-17, along with their associated transcription factors T-bet and ROR-γt. mdpi.comnih.gov Concurrently, oral MOG(35-55) administration can induce anti-inflammatory cytokines and transcription factors, including IL-10 and GATA-3, and promote the induction of regulatory T cells (Tregs). mdpi.comnih.gov

Research using Candida utilis expressing the MOG(35-55) peptide on its surface has also demonstrated successful oral tolerance induction in EAE mice. plos.orgnih.gov Feeding mice with this modified fungus ameliorated EAE development, reducing incidence and maximal clinical severity. plos.orgnih.gov This improved outcome correlated with reduced demyelination and cellular inflammation in the spinal cord, decreased T cell proliferation against MOG(35-55) rechallenge, and an increase in regulatory T cells in the lymph nodes. plos.orgnih.gov The induction of tolerance in this model was found to be independent of fungal viability. plos.orgnih.gov

Studies have also indicated that the induction of oral tolerance with MOG(35-55) can be dependent on molecules like ICOS and IL-27 signaling in dendritic cells. aai.orgfrontiersin.org Oral administration of MOG(35-55) to ICOS-deficient mice did not inhibit EAE, T cell proliferation, or IFN-γ production, in contrast to wild-type mice. aai.org Similarly, IL-27 receptor knockout mice showed little effect from oral MOG(35-55) treatment compared to wild-type mice, highlighting the importance of IL-27 signaling in this process. frontiersin.org

Nasal Tolerization

Nasal administration of MOG(35-55) has also been investigated for its potential to induce immune tolerance in experimental settings. Similar to oral administration, nasal delivery of MOG(35-55) peptide has been shown to decrease ischemic infarct size in a stroke model by inducing an anti-inflammatory T cell response directed at CNS myelin. aai.org Nasal MOG(35-55) administration was found to be highly efficacious in reducing infarct size and improving behavioral scores in mice. aai.org This effect was associated with increased IL-10 and reduced IFN-γ in the area surrounding the ischemic infarct. aai.org

The ICOS molecule also plays a significant role in the development of nasal tolerance to MOG(35-55). aai.org Intranasal administration of MOG(35-55) before EAE induction suppressed EAE and T cell responses in wild-type mice but not in ICOS-deficient mice. aai.org This suggests that ICOS is essential for the development of nasal tolerance induced by MOG(35-55). aai.org

While some studies have shown systemic cell-mediated immunity against MOG(35-55) following intranasal administration of MOG(35-55) and pertussis toxin, the induction of EAE was not observed in these specific experimental conditions. researchgate.net

Peptide-Coupled Cell-Based Approaches (e.g., tolerogenic dendritic cells)

Cell-based approaches involving MOG(35-55) have been explored to induce tolerance. Tolerogenic dendritic cells (DCs) presenting MOG(35-55) have shown promise in suppressing disease development in mouse models of MS. hellobio.comtocris.comrndsystems.comcirclestar-chem.com When co-administered with ITE, MOG(35-55) induces tolerogenic dendritic cells and suppresses disease development in preclinical models. tocris.comrndsystems.comcirclestar-chem.com

Transferring MOG(35-55)-loaded plasmacytoid DCs has been shown to reduce histological spinal cord inflammatory foci and decrease demyelination in EAE mice. nih.gov This protective effect was mediated by the suppression of T cell proliferation. nih.gov

Experimental studies have also investigated conjugating MOG(35-55) to carriers like oxidized mannan (B1593421) (OM). mdpi.comnih.gov Oxidized mannan-conjugated MOG(35-55) (OM-MOG(35-55)) has demonstrated protection against EAE in mice in both prophylactic and therapeutic protocols. mdpi.comnih.gov This protection was peptide-specific and associated with reduced antigen-specific T cell proliferation. mdpi.com OM-MOG(35-55)-induced immune tolerance involved the rapid induction of PD-L1- and IL-10-producing myeloid cells, increased expression of Chi3l3 (Ym1) in secondary lymphoid organs, and characteristics of anergy in MOG(35-55)-specific CD4+ T cells. nih.gov Studies using human peripheral blood have also shown that OM-MOG(35-55) suppresses antigen-specific T cell responses associated with autoimmune demyelination. mdpi.com Different types of DCs generated from peripheral blood monocytes of MS patients presenting OM-MOG(35-55) or MOG(35-55) have been used to investigate the tolerogenic potential of OM-MOG(35-55). mdpi.com OM-MOG(35-55)-specific CD4+ T cells from patients exhibited significantly increased PD-1 expression and a higher proportion of OM-MOG(35-55)-specific Tregs when cultured with certain types of DCs. mdpi.com

Platelet-targeted MOG expression has also been explored as a method to induce immune tolerance to MOG(35-55). frontiersin.org Platelet-specific expression of full-length MOG ameliorated EAE disease severity in mice challenged with MOG(35-55). frontiersin.org This approach led to Treg accumulations and suppressed CD8 T cell recall responses to MOG(35-55) stimulation. frontiersin.org

Altered Peptide Ligand (APL) Modulators

Altered peptide ligands (APLs) based on the MOG(35-55) epitope have been designed and synthesized to modulate T cell responses. mdpi.comresearchgate.netnih.gov These APLs involve mutations in crucial T cell receptor (TCR) contact residues of the MOG(35-55) epitope. mdpi.comnih.gov Experimental studies have shown that specific amino acid substitutions in MOG(35-55) can result in peptide analogues that reduce the severity of MOG-induced EAE clinical symptoms in mice when co-administered with the encephalitogenic MOG(35-55) peptide. mdpi.comnih.gov For instance, linear APL analogues with alanine (B10760859) substitutions at positions 41 or both 41 and 46 of the MOG(35-55) sequence significantly reduced disease symptoms and incidence in EAE mice, with one analogue ([Ala41]MOG(35-55)) completely preventing disease onset in experimental settings. mdpi.com This suggests that mutations at these positions, which are important for TCR recognition, can lead to inhibitory effects on encephalitogenic T cells. mdpi.com

Role of Regulatory T Cells (Tregs) in Modulating MOG(35-55) Immunity

Regulatory T cells (Tregs) play a critical role in maintaining immune tolerance and preventing autoimmunity. Research using MOG(35-55) has extensively investigated the role of Tregs in modulating the immune response to this peptide in experimental models of EAE. nih.govaai.orgmdpi.comchem960.comashpublications.orgnih.govaai.org

Induction and Expansion of MOG(35-55)-Specific Tregs

Various experimental strategies targeting MOG(35-55) aim to induce and expand MOG(35-55)-specific Tregs to suppress the autoreactive immune response. Oral administration of MOG(35-55) has been shown to be associated with the induction of Treg cells. plos.orgnih.govmdpi.comnih.gov Similarly, nasal administration of MOG(35-55) can induce IL-10-producing CD4+ T cells, which include regulatory populations. aai.org

Cell-based approaches, such as the use of tolerogenic dendritic cells presenting MOG(35-55) or platelet-targeted MOG expression, have also been shown to promote the accumulation or induction of Tregs. frontiersin.orgmdpi.com Culturing human CD4+ T cells with specific types of dendritic cells presenting OM-MOG(35-55) resulted in a significantly higher proportion of OM-MOG(35-55)-specific Tregs. mdpi.com Platelet-targeted expression of full-length MOG led to Treg accumulations in mice challenged with MOG(35-55). frontiersin.org

Intravenous administration of MOG(35-55) has been shown to induce peripheral tolerance by stimulating tolerogenic dendritic cells and regulatory T cells. frontiersin.orgresearchgate.net This process can lead to the induction of both natural Tregs (nTregs) and IL-10-producing Tr1 cells. researchgate.net

Experimental interventions aimed at inhibiting specific molecules have also demonstrated effects on Treg populations in the context of MOG(35-55)-induced EAE. Inhibition of midkine (B1177420) (MK), for instance, has been shown to alleviate EAE through the expansion of the regulatory T cell population. pnas.org MK deficiency attenuated EAE severity and suppressed autoreactive Th1 and Th17 cell populations, which was believed to be due to the expansion of Tregs. pnas.org

Intravenous immunoglobulin (IVIg) treatment in mice immunized with MOG(35-55) has been associated with an expansion of Tregs in the peripheral lymphoid organs, contributing to protection against EAE. ashpublications.org

While CD8+ T cells have been implicated in MOG(35-55)-induced EAE, their exact role, whether contributing to disease or having a regulatory function, is still under investigation. aai.org Some studies suggest a MOG-specific MHC-I-dependent suppressor role of CD8+ T cells isolated from MOG(35-55)-immunized mice. aai.org However, other research indicates that MOG(35-55)-specific CD8+ T cells alone may not efficiently induce EAE. aai.org

Mechanisms of Treg-Mediated Suppression of MOG(35-55) Responses

Regulatory T cells (Tregs), characterized by the expression of the transcription factor FoxP3, play a crucial role in maintaining immune homeostasis and suppressing autoimmune responses, including those directed against MOG(35-55) in EAE models researchgate.net. Tregs can exert their suppressive effects through various mechanisms, such as the production of anti-inflammatory cytokines, expression of inhibitory molecules, and suppression of effector immune cells like T cells, B cells, natural killer cells, and antigen-presenting cells researchgate.net.

In the context of MOG(35-55)-induced EAE, antigen-specific Treg populations have demonstrated superior suppression of effector T cell proliferation and control of CNS myelin-induced EAE in vivo compared to polyclonal Tregs researchgate.net. Studies have shown that the transfer of Tregs can ameliorate EAE induced by MOG researchgate.netbiorxiv.org. The severity of EAE has been inversely correlated with the frequency of MOG-specific Tregs biorxiv.org.

Specific mechanisms of Treg-mediated suppression in MOG(35-55) responses include the modulation of T cell locomotion in lymph nodes, a process that can be impaired if Tregs lack molecules like P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) aai.org. Furthermore, the induction of tolerogenic dendritic cells (DCs) presenting MOG(35-55) can promote the differentiation of Tregs mdpi.compnas.org. For instance, DCs differentiated in the presence of vitamin D3 and presenting oxidized mannan-conjugated MOG(35-55) (OM-MOG(35-55)) led to increased levels of CD4+PD-1+ T cells and CD4+CD25+Foxp3+ Tregs in vitro mdpi.com. Nanoparticles carrying both an immunomodulatory small molecule (ITE) and MOG(35-55) have also been shown to expand the FoxP3+ Treg compartment and suppress EAE development pnas.org. Platelet-targeted expression of MOG has also been shown to lead to Treg accumulations and suppressed CD8 T cell recall responses to MOG(35-55) stimulation frontiersin.org.

Immunomodulatory Agents and Their Effects on MOG(35-55)-Specific Pathology in Experimental Models

Various immunomodulatory agents have been investigated for their ability to modify MOG(35-55)-specific immune responses and ameliorate pathology in experimental EAE models immunologyresearchjournal.comaai.orgbiorxiv.orgpnas.orgfrontiersin.orgaai.orgoncotarget.comhookelabs.comnih.govsb-peptide.comnih.gov. These agents often target key aspects of the immune response initiated by MOG(35-55), including T cell activation, differentiation, and the production of inflammatory mediators.

Cytokine-Based Immunomodulation

Cytokines play a critical role in shaping the immune response to MOG(35-55). Pro-inflammatory cytokines like IL-17 and IFN-γ are significantly increased in MOG(35-55)-induced EAE and contribute to its pathogenesis mdpi.comnih.govnih.gov. Targeting these cytokines or pathways downstream of their signaling can modulate disease severity.

For example, blocking the activity of IL-17A with agents like Secukinumab has been shown to alleviate clinical symptoms in MOG(35-55)-induced EAE immunologyresearchjournal.com. Intravenous administration of MOG(35-55) peptide has been found to suppress EAE partially through the modulation of Th17 cells and the JAK/STAT signaling pathways, leading to significantly lower production of IL-17 nih.govnih.gov. Administration of exogenous IL-17, conversely, slightly broke immune tolerance induced by intravenous MOG(35-55) nih.gov.

Anti-inflammatory cytokines also play a role. Oral administration of MOG(35-55) in EAE models has been shown to induce anti-inflammatory cytokines, contributing to the control of clinical score, weight loss, CNS inflammation, and demyelination mdpi.com. IL-32α transgenic mice showed significantly decreased paralytic severity and neuropathology in MOG(35-55)-induced EAE, with suppressed levels of pro-inflammatory cytokines (IL-1β and IL-6) in the spinal cord oncotarget.com.

Receptor-Targeted Immunosuppression (e.g., soluble MHC-peptide dimers)

Targeting receptors involved in T cell activation is another strategy for immunomodulation in MOG(35-55)-induced EAE. Soluble MHC-peptide dimers, specifically soluble divalent MOG(35-55)/I-A^b fusion proteins, have been developed to target autoreactive CD4+ T cells plos.orgnih.gov. Intraperitoneal administration of these dimers significantly delayed and ameliorated EAE symptoms by reducing inflammation in the CNS and decreasing encephalitogenic Th1 and Th17 cells in peripheral lymphoid organs plos.orgnih.gov. The mechanisms involved include downregulated TCR-CD3 expression and upregulated expression of membrane-bound TGF-β and IL-10 by autoreactive CD4+ T cells plos.orgnih.gov.

Altered peptide ligands (APLs) based on the MOG(35-55) epitope, particularly those with substitutions at MHC anchor residues, have been investigated for their ability to regulate polyclonal T cell responses aai.orgnih.govaai.org. These APLs can induce anergy in MOG(35-55)-specific T cells, characterized by a reduction in proliferation and IL-2 production upon restimulation with the wild-type peptide aai.orgnih.govaai.org. Treatment of T cell lines with such variant peptides in vitro resulted in a significant reduction in their encephalitogenicity upon adoptive transfer aai.orgnih.govaai.org.

TCR-like antibodies targeting HLA-DR2/mMOG(35-55) complexes have also shown promise in humanized mouse models, preventing and ameliorating established EAE by inhibiting the activation of HLA-DR2/mMOG(35-55)-reactive T cells in vivo and reducing their infiltration into the CNS life-science-alliance.org.

Small Molecule Modulators of Immune Signaling

Small molecules that modulate intracellular signaling pathways involved in immune cell activation and function have also been explored. Fingolimod, a small molecule that sequesters T cells in lymph nodes, has been shown to significantly alleviate clinical symptoms and reduce inflammation in the spinal cord in the MOG(35-55)-induced EAE model immunologyresearchjournal.com.

Another small molecule, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleoside (AICAR), an activator of AMP-activated protein kinase, has demonstrated prophylactic and therapeutic effects in MOG(35-55)-induced EAE aai.org. AICAR treatment attenuated disease severity, inhibited antigen-specific recall responses, and suppressed Th1-type cytokines (IFN-γ and TNF-α) while inducing Th2 cytokines (IL-4 and IL-10) aai.org. It also inhibited the ability of antigen-presenting cells to present the MOG peptide to T cells aai.org.

Nanoparticles co-delivering MOG(35-55) with the small molecule ITE, an aryl hydrocarbon receptor ligand, have been shown to suppress EAE development by promoting the generation of tolerogenic DCs and expanding the FoxP3+ Treg compartment pnas.org.

Data Table: Effects of Immunomodulatory Agents on MOG(35-55)-Induced EAE in Experimental Models

Immunomodulatory AgentType of ModulationObserved Effect in EAE (MOG(35-55) model)Relevant MechanismSource
Oxidized Mannan-conjugated MOG(35-55) (OM-MOG)Antigen-specific Tolerance InductionProtection against EAE, suppression of antigen-specific T cell responses, reduced CNS inflammation.Induction of tolerogenic DCs, increased CD4+CD25+Foxp3+ Tregs, induction of PD-L1- and IL-10-producing myeloid cells, T cell anergy. mdpi.comfrontiersin.org
SecukinumabCytokine Blockade (anti-IL-17A)Alleviation of clinical symptoms.Blocking IL-17A activity. immunologyresearchjournal.com
Intravenous MOG(35-55) peptideImmune Tolerance InductionSuppression of EAE, reduced IL-17 production.Modulation of Th17 cells and JAK/STAT pathways. nih.govnih.gov
Oral MOG(35-55)Immune Tolerance InductionControl of clinical score, weight loss, CNS inflammation, demyelination.Modulation of T cell proliferation, reduction in pro-inflammatory cytokines, induction of anti-inflammatory cytokines. mdpi.com
IL-32α (transgenic expression)Cytokine ModulationDecreased paralytic severity and neuropathology, reduced immune cell infiltration in spinal cord.Suppression of pro-inflammatory cytokines (IL-1β, IL-6). oncotarget.com
Soluble MOG(35-55)/I-A^b dimersReceptor Targeting (MHC-peptide)Delayed and ameliorated EAE symptoms, reduced CNS inflammation, decreased encephalitogenic T cells.Downregulated TCR-CD3 expression, upregulated membrane-bound TGF-β and IL-10 on autoreactive T cells. plos.orgnih.gov
MHC anchor-substituted MOG(35-55) variantsAltered Peptide LigandReduced disease severity and incidence, delay in onset.Induction of anergy in MOG(35-55)-specific T cells (reduced proliferation, IL-2 production), reduced encephalitogenicity of T cells. aai.orgnih.govaai.org
TCR-like antibodies (anti-HLA-DR2/mMOG(35-55))Receptor Targeting (TCR/MHC)Prevention and amelioration of established EAE, reduced autoreactive T cell infiltration into CNS.Inhibition of activation of HLA-DR2/mMOG(35-55)-reactive T cells, modulation of activated CD11b+ macrophages/microglial APCs. life-science-alliance.org
FingolimodSmall Molecule ModulatorSignificant alleviation of clinical symptoms, reduced spinal cord inflammation.Sequestration of T cells in lymph nodes. immunologyresearchjournal.com
AICARSmall Molecule ModulatorAttenuated clinical severity, inhibited antigen-specific recall responses.Inhibition of Th1 cytokines (IFN-γ, TNF-α), induction of Th2 cytokines (IL-4, IL-10), inhibition of APC function, modulation of JAK/STAT. aai.org
Nanoparticles with ITE and MOG(35-55)Small Molecule/Antigen DeliverySuppression of EAE development.Promotion of tolerogenic DCs, expansion of FoxP3+ Treg compartment. pnas.org
Platelet-targeted MOG expressionAntigen Delivery/Tolerance InductionTreg accumulations, suppressed CD8 T cell recall responses.Induction of Treg cells. frontiersin.org

Advanced Research Methodologies for Studying Mog 35 55 Immunology

Flow Cytometry and Mass Cytometry for Phenotyping MOG(35-55)-Reactive Cells

Flow cytometry is a fundamental technique for the phenotypic characterization and enumeration of immune cells that respond to MOG(35-55). This method allows for the identification of specific cell populations, such as CD4+ and CD8+ T cells, and their activation status or differentiation into subsets based on the expression of various surface and intracellular markers. mblbio.commbl.co.jppnas.orgnih.gov For instance, flow cytometry is used to analyze the percentage of effector (CD62L-) CD4+ and CD8+ T cells in the central nervous system (CNS) of MOG(35-55)-immunized mice. researchgate.net Studies have utilized flow cytometry to assess the purity of isolated CD4+ and CD8+ T cells after enrichment procedures for proliferation assays and cytokine measurements. nih.gov

Mass cytometry, also known as cytometry by time-of-flight (CyTOF), extends the capabilities of flow cytometry by allowing for the simultaneous detection of a significantly larger number of parameters (markers) at the single-cell level. This high-dimensional analysis provides a more comprehensive understanding of the complex phenotypes within MOG(35-55)-reactive cell populations, including various B cell subpopulations and their markers in the context of MOG-induced EAE. researchgate.net While the provided search results specifically mention mass cytometry in the context of analyzing cerebrospinal fluid and peripheral blood in MS patients and EAE models, its application to phenotype MOG(35-55)-reactive cells would involve using a broad panel of metal isotopes conjugated to antibodies to identify distinct immune cell subsets and their activation or functional states in response to the peptide. researchgate.net

Representative data from flow cytometry analysis in MOG(35-55)-induced EAE models highlight the presence of different immune cell populations in the CNS. For example, flow cytometry has shown the percentages of B220+ B cells, CD4+ T cells, and CD11b+ cells in the spinal cords of EAE mice. unige.ch

Cell TypeLocationConditionPercentage (%)
B220+ B cellsSpinal CordPeak EAE diseaseData not shown
CD4+ T cellsSpinal CordPeak EAE diseaseData not shown
CD11b+ cellsSpinal CordPeak EAE diseaseData not shown
B220+ MHCII+ B cellsSpinal CordPeak EAE diseaseData not shown

Note: Specific percentage data for B220+ B cells, CD4+ T cells, and CD11b+ cells in the spinal cord were mentioned as representative flow cytometry results without explicit numerical values in the provided text. unige.ch The table structure indicates where such data would be presented.

ELISpot and Intracellular Cytokine Staining for Functional Analysis

ELISpot (Enzyme-Linked ImmunoSpot) assays and intracellular cytokine staining (ICS) are crucial techniques for assessing the functional capacity of MOG(35-55)-reactive T cells, specifically their ability to produce cytokines upon antigen re-stimulation.

ELISpot assays are used to quantify the frequency of individual cytokine-producing cells within a population. In the context of MOG(35-55) research, ELISpot has been employed to measure the frequency of epitope-specific IFN-γ-producing T cells generated by in vivo priming with full-length MOG. neurology.org It has also been used to assay for the production of Th1 cytokines like IL-2 and IFN-γ by lymph node and spleen cells from MOG(35-55)-primed mice. aai.org While ELISpot is helpful for determining the frequency of cytokine-producing cells, ICS coupled with flow cytometry allows for the identification of which specific cell types are producing particular cytokines.

Intracellular cytokine staining involves stimulating cells with MOG(35-55) in vitro, followed by permeabilization and staining for intracellular cytokines. This allows researchers to determine the percentage of MOG(35-55)-specific T cells that produce cytokines such as IFN-γ, TNF-α, IL-4, IL-17, and IL-10. pnas.orgaai.orgfrontiersin.orgnih.gov For example, ICS has been used to analyze cytokine production by CD4+ T cells from draining lymph nodes stimulated with MOG(35-55) peptide. pnas.org It has also been applied to assess the kinetics of cytokine production by different cell types in the CNS throughout the course of EAE. aai.org Studies have shown that intracellular staining can reveal the expansion of IL-35-producing B and T cells in the spleen after MOG(35-55) immunization and specific treatments. frontiersin.org Furthermore, ICS is used to determine the percentage of IFN-γ+ and IL-17+ cells within CD4+ and CD8+ T cell populations isolated from the CNS of MOG(35-55)-immunized mice. researchgate.net

Data from ELISpot assays have demonstrated MOG(35-55)-specific cytokine production. For instance, ELISpot analysis showed that spleen cells from MOG(35-55)-immunized mice produced IFN-γ and, to a lesser extent, IL-4 upon re-stimulation. aai.org Another study using ELISpot showed that MOG(35-55)-primed mice had T cells producing IL-2 and IFN-γ, although the frequency and antigen dose requirements could vary depending on genetic factors. aai.org

Cell SourceAntigen StimulationCytokine MeasuredMethodFindings
Splenocytes (EAE mice)MOG(35-55)IFN-γ, IL-4ELISpotPredominantly Th1 response (IFN-γ), some Th2 (IL-4) aai.org
Lymph Node Cells (primed mice)MOG(35-55)IL-2, IFN-γELISpotProduction of Th1 cytokines; frequency can vary aai.org
Draining Lymph Node CD4+ T cellsMOG(35-55)Various (e.g., IL-17)ICSUsed to analyze cytokine production by specific T cell subsets pnas.org
Spleen Cells (EAE mice)MOG(35-55)IL-35ICSExpansion of IL-35-producing B and T cells observed with treatment frontiersin.org
CNS-derived CD4+ and CD8+ T cellsNot specified (ex vivo)IFN-γ, IL-17ICSPercentage of cytokine-producing cells analyzed researchgate.net

MHC Class II Tetramer and Dextramer Staining for Antigen-Specific T Cell Identification

MHC Class II tetramers and dextramers are powerful tools for the direct identification and quantification of antigen-specific CD4+ T cells at the single-cell level using flow cytometry. mblbio.commbl.co.jpcosmobiousa.com These reagents consist of multiple MHC class II molecules, each loaded with the specific peptide epitope (in this case, MOG(35-55)), complexed with a fluorescent protein or a dextran (B179266) backbone. mblbio.commbl.co.jpunl.edunih.gov The multimeric structure increases the avidity of binding to the T cell receptor (TCR), allowing for stable detection of antigen-specific T cells. mblbio.commbl.co.jpcosmobiousa.comresearchgate.net

MHC Class II tetramers, such as the I-Ab MOG(35-55) tetramer, are composed of four MHC class II molecules bound to the MOG(35-55) peptide and conjugated with a fluorescent protein like PE or APC. mblbio.commbl.co.jpcosmobiousa.comfishersci.com They are used with standard flow cytometry methodologies to quantitate the total population of CD4+ T cells specific for the MOG(35-55) peptide presented in the context of a particular MHC molecule, such as I-Ab in C57BL/6 mice. mblbio.commbl.co.jpfishersci.com Tetramer staining allows for the detection of antigen-specific CD4+ T cells regardless of their functional status. mblbio.com

MHC Class II dextramers represent a newer generation of these reagents, containing a larger number of peptide-MHC complexes per reagent compared to tetramers. unl.edunih.govplos.org This increased valency leads to enhanced avidity for the TCR, resulting in higher sensitivity for detecting antigen-specific CD4+ T cells, especially those with low-affinity TCRs or low precursor frequencies. unl.edunih.govresearchgate.netplos.org Studies have demonstrated that IAb/MOG 35-55 dextramers detect antigen-sensitized cells with specificity and significantly higher sensitivity than conventional tetramers. unl.edunih.gov Dextramer binding is also reported to be less dependent on the activation status of the cells, facilitating the enumeration of antigen-specific cells directly ex vivo. unl.eduplos.orgnih.gov Dextramers have been successfully used to detect MOG(35-55)-specific CD4 T cells in lymphoid organs and directly in the CNS tissue of EAE mice by flow cytometry and confocal microscopy. nih.govresearchgate.net

Comparative data on the detection sensitivity of MOG(35-55)-reactive cells by tetramers and dextramers in lymph node cells from immunized mice showed that MOG(35-55) dextramers detected a significantly higher percentage of reactive cells across different subsets (CD4, CD25, CD44) compared to tetramers. researchgate.net

Cell SubsetMOG(35-55) Tetramer (%)MOG(35-55) Dextramer (%)
CD4+0.110.40
CD25+0.571.74
CD44+0.351.61

Data derived from ex vivo detection in lymph node cells from MOG(35-55)-immunized mice. researchgate.net

Gene Expression Profiling and RNA Sequencing in MOG(35-55) Models

Gene expression profiling, often performed using microarrays or RNA sequencing (RNA-Seq), provides a global view of transcriptional changes occurring in response to MOG(35-55) immunization in animal models. These techniques help identify genes and pathways involved in the initiation and progression of autoimmune encephalomyelitis.

Microarray-based gene expression profiling has been used to study the dynamics of CNS transcriptional changes in MOG(35-55)-induced EAE, revealing sustained and time-dependent increases in the number of differentially expressed genes. aai.org This approach can identify expression signatures that correlate with disease stage and histological profiles, capturing changes related to the transition from innate to adaptive immune responses. aai.org Studies comparing gene expression profiles in different EAE models, including MOG(35-55)-induced EAE, have aimed to determine which models better mirror the genetic contribution to human multiple sclerosis pathogenesis. nih.govresearchgate.netfrontiersin.org

RNA sequencing offers a higher resolution and dynamic range compared to microarrays, allowing for the detection of novel transcripts and splice variants. RNA-Seq has been applied to analyze transcriptional profiles in tissues like the colon in MOG(35-55)-induced EAE models to identify key networks involved in immune responses. nih.gov RNA-Seq analysis of brain tissue in a mild EAE model induced by MOG(35-55) has revealed similar signaling pathways to those found in active MS lesions, supporting the model's relevance for studying MS. mdpi.com While C57BL/6 mice immunized with MOG(35-55) typically exhibit a monophasic immune response, RNA sequencing can still provide valuable insights into the neurological damage and inflammatory processes occurring. nih.gov

Research findings from gene expression studies in MOG(35-55) EAE models have identified numerous differentially expressed genes. For instance, a longitudinal study in NOD mice immunized with MOG(35-55) showed a significant increase in the number of differentially expressed genes in the CNS over time post-immunization. aai.org

Time Point Post-ImmunizationNumber of Differentially Expressed Genes (relative to baseline)
Before clinical onset63
Late recovery stage1687

Data from a study using microarray-based gene expression profiling in the CNS of NOD mice immunized with MOG(35-55). aai.org

Proteomic Approaches for Identifying MOG(35-55)-Related Biomarkers in Animal Models

Proteomic analysis focuses on the large-scale study of proteins, providing insights into protein expression levels, post-translational modifications, and protein-protein interactions in the context of MOG(35-55)-induced autoimmunity. These approaches are valuable for identifying potential biomarkers and understanding the molecular mechanisms underlying tissue damage in EAE models.

Proteome profiling has been conducted in murine MOG-EAE models to identify stage-specific markers of disease progression. plos.orgresearchgate.net Techniques such as high-resolution 2D gel electrophoresis have been used to reveal regulated proteins in tissues like the spinal cord during the chronic phase of MOG-EAE. plos.orgresearchgate.net Proteins such as glial fibrillary acidic protein (GFAP) have been identified as being upregulated in the spinal cord of MOG-EAE mice, correlating with findings in the cerebrospinal fluid of MS patients. plos.orgresearchgate.net Proteomic analysis can also reveal the regulation of proteins involved in processes like apoptosis and excitotoxicity in EAE models with enhanced degenerative mechanisms. plos.org

Proteomic studies in EAE models have identified several proteins with altered expression. For example, in the chronic phase of MOG-EAE (day 35 post-immunization), proteins like GFAP, transferrin precursor, calreticulin (B1178941) precursor, and protein disulfide isomerase precursor were found to be regulated in spinal cord tissue. plos.org Proteomic analysis of cerebrospinal fluid and cortical tissue in EAE and other animal models of MS has also revealed differential proteins, including haptoglobin, ceruloplasmin, orosomucoid, and components of the complement system, often related to inflammatory processes. frontiersin.org

Protein NameRegulation in Chronic MOG-EAE Spinal CordPotential Relevance
Glial Fibrillary Acidic Protein (GFAP)UpregulatedAstrocyte marker, correlates with MS findings plos.orgresearchgate.net
Transferrin precursorRegulatedInvolved in iron transport
Calreticulin precursorRegulatedChaperone protein, involved in calcium binding
Protein disulfide isomerase precursorRegulatedProtein folding

Data derived from proteome profiling in the chronic phase of murine MOG-EAE. plos.orgresearchgate.net

In Vitro Co-culture Systems for Studying MOG(35-55) Presentation and T Cell Activation

In vitro co-culture systems are essential for dissecting the cellular interactions involved in the immune response to MOG(35-55), particularly antigen presentation and T cell activation. These systems allow researchers to control the cellular environment and investigate the roles of specific cell types, such as antigen-presenting cells (APCs) and T cells, in response to the peptide.

Co-culture systems are used to study the ability of APCs, such as dendritic cells (DCs) or B cells, to process and present the MOG(35-55) peptide to MOG(35-55)-specific T cells. aai.orgnih.govoup.combiorxiv.org These systems can involve co-culturing purified T cells with APCs in the presence of MOG(35-55) peptide and measuring T cell proliferation or cytokine production. nih.govaai.orgnih.govoup.com For instance, co-culture of MOG-reactive T cells with MOG(35-55)-treated APCs has been used to assess the induction of regulatory T cells and lymphocyte proliferation responses. nih.gov Studies have also investigated the capacity of MOG-specific B cells to present MOG(35-55) antigen to CD4+ T cells and elicit inflammatory cytokine production in in vitro priming assays. biorxiv.org

In vitro co-culture systems have demonstrated that different types of APCs can present the MOG(35-55) peptide and stimulate T cell responses. aai.org Co-culture experiments have shown that while some APCs can present the MOG(35-55) peptide effectively, their ability to process and present the full-length MOG protein may vary depending on genetic factors. aai.org Co-culture of T cells with DCs presenting MOG(35-55) has been used to investigate the tolerogenic potential of modified MOG peptides and their impact on T cell phenotypes and cytokine secretion. nih.govresearchgate.netmdpi.com

Data from co-culture experiments highlight the proliferative responses of MOG(35-55)-sensitized T cells when co-cultured with APCs and the peptide. oup.com

T Cell SourceAPC SourceAntigenProliferative Response
MOG-sensitized T cellsSplenic DCsMOG(35-55)Measurable proliferation oup.com
Purified CD4+ T cells (TCR transgenic)Peritoneal Cavity APCsMOG(35-55)Proliferation measured by thymidine (B127349) incorporation nih.gov
MOG-specific T cell lineIrradiated APCs (various genotypes)MOG(35-55) peptideStimulation of proliferation aai.org

Molecular Dynamics Simulation Studies on MOG(35-55) Conformation

Molecular dynamics (MD) simulation is a computational technique used to model the physical movements of atoms and molecules over time. In the context of MOG(35-55) research, MD simulations are employed to explore the conformational properties of the peptide and its interactions with immune receptors like MHC molecules and T cell receptors (TCRs) at the atomic level. nih.govcardiff.ac.ukresearchgate.netnih.gov

MD simulations provide insights into the bioactive conformation of the MOG(35-55) peptide and the dynamics of the trimolecular complex formed between MHC class II, the MOG(35-55) peptide, and the TCR. nih.govcardiff.ac.uk These simulations can identify key residues within the MOG(35-55) peptide that are critical for binding to MHC molecules and engaging the TCR, serving as anchor points for T cell stimulation. nih.govcardiff.ac.uk For example, MD simulations have indicated that residues like Arg(41) and Arg(46) of MOG(35-55) can serve as TCR anchors, while Tyr(40) interacts with HLA. nih.govcardiff.ac.uk MD simulations can also explore the influence of factors like glycosylation on the interaction between MOG epitopes and HLA. tandfonline.com

Research using MD simulations has characterized the conformational properties of the MOG(35-55) epitope. researchgate.netnih.gov These studies can reveal dominant conformations of the peptide in different environments and identify hydrogen bonds and hydrophobic interactions that stabilize its structure. cardiff.ac.uk

Key findings from molecular dynamics simulations of MOG(35-55) interactions with MHC and TCR include the identification of specific peptide residues involved in binding and T cell activation. nih.govcardiff.ac.uk

MOG(35-55) ResidueInteraction PartnerRole
Arg(41)TCRPotential TCR anchor nih.govcardiff.ac.uk
Arg(46)TCRPotential TCR anchor nih.govcardiff.ac.uk
Tyr(40)HLA (MHC Class II)Interaction with MHC molecule nih.govcardiff.ac.uk

Data derived from molecular dynamics simulation studies of the MOG(35-55)-MHC-TCR complex. nih.govcardiff.ac.uk

Future Directions and Emerging Research Avenues for Mog 35 55 Studies

Exploring Novel MOG(35-55) Epitopes and Their Immunogenicity

Research continues to explore the nuances of MOG(35-55) immunogenicity and the potential existence of novel epitopes within or related to this sequence. While MOG(35-55) is recognized as a dominant epitope, particularly for inducing EAE in C57BL/6 mice, investigations into how different immune cell subsets, such as CD8+ T cells, respond to MOG(35-55) are ongoing. Studies have characterized MOG(35-55)-specific CD8+ T cells in EAE, noting their lower encephalitogenic function compared to CD4+ T cells but highlighting their unique and independent contribution to EAE pathogenesis. nih.gov Future research aims to compare these autoreactive CD8+ T cells in various autoimmune models and determine how different dendritic cell subsets influence the differentiation of MOG(35-55)-specific T cells into various phenotypes like Th1, Th2, Th17, and regulatory T cells (Treg). nih.gov

Furthermore, exploring altered peptide ligands (APLs) based on the MOG(35-55) epitope is a promising avenue. mdpi.com These modified peptides can potentially inhibit disease by altering interactions with the T cell receptor (TCR) of encephalitogenic T cells. mdpi.com The design and synthesis of novel molecules that mimic the immunomodulatory activity of MOG(35-55) with improved stability are considered necessary steps for therapeutic development. mdpi.com Studies have shown that specific amino acid residues within the MOG(35-55) epitope are critical for TCR contact and potency in EAE induction. mdpi.com

Beyond the canonical MOG(35-55) sequence, systematic analyses using overlapping peptides spanning the entire MOG protein have identified other immunogenic and encephalitogenic T-cell epitopes in different regions of MOG, including transmembrane and hydrophobic domains. nih.govnih.gov The identification of these additional epitopes, such as those within MOG(113-127), MOG(120-134), and MOG(183-197), suggests that immune responses to MOG are not limited to the 35-55 region and that a broader repertoire of MOG-specific T and B cell responses contributes to disease. nih.govnih.gov Future research will likely delve deeper into the immunogenicity and pathogenic roles of these newly identified epitopes and their interplay with the response to MOG(35-55).

Investigation of Environmental Factors Influencing MOG(35-55) Reactivity

Environmental factors are known to influence the susceptibility and progression of autoimmune diseases like MS, and their impact on MOG(35-55) reactivity in EAE models is an active area of investigation. Factors such as the age, gender, season, and environmental conditions within animal facilities have been recognized as important influences on EAE susceptibility and phenotype. researchgate.netnih.gov

Emerging research highlights the significant role of the gut microbiota as an environmental factor that can modulate neuroinflammation, potentially through pathways involving IL-10. frontiersin.org Studies using EAE models have indicated that the gut microbiota can influence central nervous system autoimmunity. frontiersin.orgresearchgate.net For instance, the administration of probiotics has been shown to reduce the severity of MOG(35-55)-induced EAE. frontiersin.org This suggests that the composition and activity of the gut microbiome can impact the immune response to MOG(35-55), potentially by promoting regulatory immune cell populations. frontiersin.org

Further investigation is needed to fully understand the complex interactions between environmental factors, the gut microbiome, and the immune response to MOG(35-55). This includes exploring how specific microbial metabolites, such as short-chain fatty acids (SCFAs), which are products of intestinal bacterial fermentation, regulate intestinal adaptive immune responses and influence central nervous system function in the context of MOG(35-55)-induced EAE. researchgate.net

Development of Advanced MOG(35-55)-Based Immunomodulatory Strategies

The understanding of MOG(35-55) as a key autoantigen has paved the way for developing advanced immunomodulatory strategies aimed at restoring tolerance or suppressing pathogenic immune responses. One promising approach involves the use of altered peptide ligands (APLs) derived from MOG(35-55), designed to modulate T cell responses. mdpi.com Research is focused on creating stable peptide analogues with improved therapeutic potential. mdpi.com

Antigen-specific immunotherapy using MOG(35-55) or modified versions is being explored to induce tolerance without causing generalized immunosuppression. mdpi.comsb-peptide.com Oral administration of MOG(35-55) has shown efficacy in attenuating EAE by modulating T cell proliferation and cytokine profiles, promoting anti-inflammatory responses while suppressing pro-inflammatory ones. mdpi.com

Another advanced strategy involves conjugating MOG(35-55) to carriers like oxidized mannan (B1593421) polysaccharide (OM-MOG). frontiersin.orgmdpi.com Preclinical studies with OM-MOG(35-55) have demonstrated suppression of antigen-specific T cell responses and protection against EAE in a peptide-specific manner. frontiersin.orgmdpi.com This approach is being investigated for its potential in personalized therapeutic vaccines for MS. mdpi.com

The development of TCR-like antibodies targeting the MOG(35-55) epitope presented on MHC class II molecules is another emerging area. life-science-alliance.org These antibodies have shown the ability to block antigen-specific T cell proliferation and reduce the infiltration of autoreactive T cells into the central nervous system in EAE models, leading to the prevention and amelioration of established disease. life-science-alliance.org This highlights the potential of targeting the TCR-MHC axis as an antigen-specific immunomodulatory strategy. life-science-alliance.org

Integration of Omics Data for Systems-Level Understanding of MOG(35-55) Pathogenesis

To gain a more comprehensive understanding of the complex pathogenesis driven by MOG(35-55), there is a growing emphasis on integrating various omics datasets. This includes genomics, transcriptomics, proteomics, and potentially metabolomics and microbiome data. By combining these layers of information, researchers can move towards a systems-level view of how MOG(35-55) immunization triggers and perpetuates neuroinflammation and demyelination.

Studies utilizing combined gene expression microarray and mass spectrometry analyses in MOG(35-55)-induced chronic progressive EAE have identified differentially expressed genes and proteins in central nervous system tissue over time. neurology.org Integrating these molecular profiles with data from other biological processes, such as the differentiation of neural stem cells, can help identify biomarkers associated with disease progression and potential neuroprotective pathways. neurology.org

Multi-omics data analysis is also being applied to understand the molecular mechanisms within specific immune cell subsets involved in the response to MOG(35-55). For example, omics data has been used to uncover the role of transcription factors like Eomes in regulating metabolic pathways and promoting the survival of pathogenic CD4+ T cells during inflammation in MOG(35-55)-induced EAE. rupress.org

Future research will increasingly leverage advanced bioinformatics and computational approaches to integrate diverse omics datasets generated from MOG(35-55) EAE models. This will facilitate the identification of key molecular pathways, cellular interactions, and potential therapeutic targets that contribute to disease pathogenesis, providing a more holistic understanding than single-omics approaches.

Comparative Studies of MOG(35-55) with Other Autoantigens in EAE Models

Comparative studies evaluating MOG(35-55) alongside other myelin autoantigens, such as myelin basic protein (MBP) and proteolipid protein (PLP), in EAE models are crucial for understanding the distinct immunological mechanisms and pathological features driven by different antigens. While MOG(35-55)-induced EAE in C57BL/6 mice typically presents as a chronic progressive disease, other antigens or mouse strains can lead to different disease courses, such as relapsing-remitting EAE. nih.govoup.com

Comparing EAE induced by MOG(35-55) peptide versus the full-length MOG protein or its extracellular domain (MOG(1-128)) reveals differences in the dominant immune responses involved. MOG(35-55)-induced EAE is largely mediated by CD4+ T helper cells, as it represents a dominant MHC class II-restricted epitope. immunologyresearchjournal.com In contrast, EAE induced by the full-length MOG protein involves both T cell and B cell responses due to the presence of conformational epitopes recognized by B cell receptors. immunologyresearchjournal.com Comparative studies have shown that drugs modulating T cells are effective in both models, while agents targeting B cells primarily show efficacy in MOG protein-induced EAE. immunologyresearchjournal.com This highlights the importance of selecting the appropriate EAE model based on the specific immunological mechanisms being investigated.

Q & A

Q. How does MOG(35-55) induce experimental autoimmune encephalomyelitis (EAE) in rodent models?

MOG(35-55) is a 23-amino acid peptide derived from myelin oligodendrocyte glycoprotein. When emulsified in Complete Freund’s Adjuvant (CFA) and co-administered with pertussis toxin (PTX), it activates CD4+ T cells, triggering demyelination and neuroinflammation. This mimics the relapse-remitting neurological symptoms of multiple sclerosis (MS). Key steps include:

  • Peptide preparation : Dissolve MOG(35-55) in saline (1-2 mg/mL) and emulsify with CFA containing Mycobacterium tuberculosis (500 µg/mouse) to enhance immunogenicity .
  • Clinical scoring : Monitor daily for weight loss, paralysis, and tail rigidity. Use a 0–5 scale (e.g., 0 = no symptoms; 5 = moribund) .
  • Validation : Confirm disease induction via histopathology (demyelination plaques) and cytokine profiling (e.g., elevated IFN-γ, IL-17) .

Q. What are the critical differences between murine and human MOG(35-55) peptides?

Murine MOG(35-55) (MEVGWYRS PFSRVVHLYRNGK) differs from the human variant by a single amino acid (MEVGWYRP PFSRVVHLYRNGK). This substitution alters epitope specificity, leading to distinct disease kinetics in C57BL/6 mice. Murine peptide induces chronic progressive EAE, while human peptide may require additional adjuvants for comparable severity .

Q. How should researchers optimize MOG(35-55) concentrations for reproducible EAE induction?

Dose-response studies in C57BL/6 mice suggest 150 µg of MOG(35-55) in CFA elicits consistent disease (100% incidence). Lower doses (50–100 µg) reduce weight loss but may compromise demyelination severity . Always include control groups injected with saline or scrambled peptides to rule out nonspecific immune activation .

Advanced Research Questions

Q. What mechanisms underlie the enhanced encephalitogenicity of MOG(35-55)-specific T cells in MOG-deficient mice?

MOG(−/−) mice exhibit amplified Th1/Th17 responses to MOG(35-55) due to disrupted peripheral immune tolerance. Adoptive transfer of MOG(−/−) T cells into wild-type recipients exacerbates EAE severity, suggesting intrinsic hyperreactivity. This contrasts with wild-type T cells, which undergo clonal anergy in the presence of endogenous MOG .

Q. How do contradictory findings on MOG(35-55)-induced cytokine profiles inform MS pathogenesis?

While most studies report IFN-γ and IL-17 dominance in EAE, some models show IL-10 upregulation in regulatory T cells. These discrepancies may arise from:

  • Strain-specific effects : SJL/J mice favor Th17 responses, whereas BALB/c mice exhibit mixed Th1/Th2 activation .
  • Adjuvant variability : PTX enhances blood-brain barrier permeability, altering cytokine infiltration patterns .
  • Timing of analysis : Peak inflammation occurs 14–21 days post-immunization; delayed sampling may miss transient cytokine spikes .

Q. What statistical methods are recommended for analyzing clinical EAE data?

Use two-way ANOVA with Tukey’s post-hoc test to compare daily clinical scores and weight changes across groups. For survival analysis, apply Kaplan-Meier curves with log-rank tests. Ensure sample sizes ≥8/group to achieve 80% power (α = 0.05) in detecting 20% disease incidence differences .

Methodological Considerations

Q. How can researchers mitigate batch-to-batch variability in synthetic MOG(35-55) peptides?

  • Quality control : Verify purity (≥95% by HPLC) and endotoxin levels (<0.1 EU/mg) .
  • Functional validation : Pre-test each batch in pilot EAE studies to confirm disease induction .
  • Storage : Lyophilized peptides are stable at −20°C for 2 years; avoid freeze-thaw cycles after reconstitution .

Q. What are best practices for reconciling conflicting histopathological outcomes in EAE models?

  • Standardized scoring : Use Luxol Fast Blue staining for demyelination and H&E for inflammation. Quantify lesions via image analysis software (e.g., ImageJ) .
  • Blinded analysis : Mask treatment groups to reduce observer bias .
  • Multi-lab validation : Collaborate to replicate findings across institutions, as detailed in the GO MOMs Ancillary Studies framework .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.